7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

KATP channel opener pancreatic beta-cell selectivity diazoxide analog

7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 37162-45-1) is an unsubstituted 7-fluorobenzothiadiazine dioxide core (MW 200.19, C₇H₅FN₂O₂S, mp 260–263 °C) that serves as the essential heterocyclic building block for three pharmacologically distinct derivative classes: tissue-selective pancreatic β-cell KATP channel openers , positive allosteric modulators (PAMs) of AMPA receptors , and halogenated anticancer agents targeting triple-negative breast cancer. The compound combines a 7-fluoro substituent—whose low Hammett σp (0.15), high pKa (9.63), and minimal steric bulk critically control both tissue selectivity and potency across divergent target classes—with unblocked 3- and 4-positions that support modular derivatization into structurally diverse analogs with widely tunable pharmacology.

Molecular Formula C7H5FN2O2S
Molecular Weight 200.19 g/mol
CAS No. 37162-45-1
Cat. No. B3327708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS37162-45-1
Molecular FormulaC7H5FN2O2S
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)S(=O)(=O)N=CN2
InChIInChI=1S/C7H5FN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-4H,(H,9,10)
InChIKeyGGUYGZYFOLFKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 37162-45-1): Core Scaffold Procurement for Tissue-Selective KATP Openers, AMPA-PAMs, and Anticancer Agents


7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 37162-45-1) is an unsubstituted 7-fluorobenzothiadiazine dioxide core (MW 200.19, C₇H₅FN₂O₂S, mp 260–263 °C) that serves as the essential heterocyclic building block for three pharmacologically distinct derivative classes: tissue-selective pancreatic β-cell KATP channel openers [1], positive allosteric modulators (PAMs) of AMPA receptors [2], and halogenated anticancer agents targeting triple-negative breast cancer [3]. The compound combines a 7-fluoro substituent—whose low Hammett σp (0.15), high pKa (9.63), and minimal steric bulk critically control both tissue selectivity and potency across divergent target classes—with unblocked 3- and 4-positions that support modular derivatization into structurally diverse analogs with widely tunable pharmacology [1][3].

Why 7-Chloro-, 7-Bromo-, or Unsubstituted Benzothiadiazine Cores Cannot Replace the 7-Fluoro Scaffold in Medicinal Chemistry Programs


The 7-position halogen atom on the benzothiadiazine dioxide ring functions as an electronic and steric tuning element that reverses tissue selectivity between pancreatic β-cells and vascular smooth muscle [1], dictates the rank order of AMPA receptor potentiation amplitude from F > Cl > Br > I [2], and determines whether anticancer cytotoxicity proceeds via complex II inhibition or an independent mechanism [3]. A 7-chloro core yields vascular-selective myorelaxants (ED₅₀ = 0.29 µM on aorta) with negligible pancreatic activity (IC₅₀ > 10 µM), whereas the 7-fluoro core produces pancreatic-selective insulin-release inhibitors (IC₅₀ = 1 µM) that are >300-fold selective over vascular tissue [1]. Similarly, the 7-fluoro core uniquely supports the highest maximal AMPA current amplification (40.66-fold) among all halogen congeners, and its derivatives activate kainate receptors (GluK2a EC₅₀ = 79 µM) where the 7-chloro analog is completely inactive [2][4]. Substituting the core with 7-H (unsubstituted), 7-Cl, 7-Br, or 7-I irrevocably alters—and often inverts—the desired pharmacological profile, making the 7-fluoro scaffold irreplaceable in programs targeting pancreatic selectivity, cognitive enhancement, or CII-independent anticancer activity [1][2][3].

Quantitative Comparative Evidence for 7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 37162-45-1) vs. Closest Halogenated and Unsubstituted Analogs


KATP Channel Tissue Selectivity: 7-Fluoro Core Enables >300-Fold Pancreatic Selectivity, Whereas 7-Chloro Core Inverts Selectivity Toward Vascular Tissue

The 7-fluoro-substituted benzothiadiazine dioxide series is unique among 7-halogen congeners in conferring tissue selectivity for pancreatic β-cells over vascular smooth muscle. Compound 11 (3-(ethylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide) inhibited glucose-induced insulin release with an IC₅₀ of 1 µM while exhibiting negligible vasorelaxant activity (ED₅₀ > 300 µM), yielding a selectivity ratio (ED₅₀/IC₅₀) exceeding 300 [1]. In stark contrast, the 7-chloro analog with a branched alkylamino chain, compound 27 (7-chloro-3-(1,1-dimethylpropyl)amino), was virtually inactive on pancreatic β-cells (IC₅₀ > 10 µM) but extremely potent as a vasorelaxant (ED₅₀ = 0.29 µM), producing an inverted selectivity ratio <0.03 [1]. The clinically used diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) is equipotent on both tissues with a selectivity ratio of approximately 1 [1]. The 7-fluoro series also consistently outperformed diazoxide in pancreatic potency: all 7-fluoro compounds were more potent insulin-release inhibitors than diazoxide, with selectivities ranging from 135- to >300-fold [1].

KATP channel opener pancreatic beta-cell selectivity diazoxide analog

AMPA Receptor Potentiation: 7-Fluoro Substitution Delivers Highest Maximal Current Amplification (40.66-Fold) Among Halogen Series, Outperforming Cyclothiazide by 4.8-Fold

In a systematic study of 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides evaluated in rat cortex mRNA-injected Xenopus oocytes, the 7-fluoro derivative 12a (4-ethyl-7-fluoro) achieved a maximal AMPA-evoked current increase of 4066% (40.66-fold) [1]. This eclipsed the maximal efficacy of the 7-chloro congener 12c (3682%, 36.82-fold), the 7-bromo and 7-iodo derivatives (substantially lower), and the reference AMPA PAM cyclothiazide (850%, 8.5-fold) [1]. The rank order of maximal potentiation was F > Cl > Br > I, driven by the combination of fluorine's moderate electron-withdrawing effect, minimal steric demand, and low lipophilicity [1]. Compound 12a also increased hippocampal CA1 field EPSP amplitude by 192 ± 13% at 30 µM and enhanced (S)-AMPA-evoked [³H]-noradrenaline release by 96% at 30 µM, vs. 73% for cyclothiazide and 54% for the pyridothiadiazine dioxide comparator 7 [1]. 12a demonstrated cognition-enhancing effects in vivo in a rat object recognition test after oral administration at 0.3 and 3 mg/kg, confirming CNS penetration and target engagement [1].

AMPA receptor PAM cognitive enhancement positive allosteric modulator

Kainate Receptor Positive Allosteric Modulation: 7-Fluoro BPAM344 Activates GluK2a with EC₅₀ = 79 µM; 7-Chloro BPAM121 Is Completely Inactive

Three benzothiadiazine-based modulators were directly compared at recombinantly expressed kainate receptors (KARs). BPAM344 (4-cyclopropyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) potentiated glutamate-evoked GluK2a currents 21-fold at 200 µM with an EC₅₀ of 79 µM [1]. It markedly decelerated desensitization kinetics from 5.5 ms to 775 ms while minimally affecting deactivation kinetics [1]. The 7-hydroxy analog BPAM521 showed only 12-fold potentiation at 300 µM (EC₅₀ = 159 µM), and the 7-chloro analog BPAM121 (7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) produced no detectable potentiation even at 300 µM [1]. BPAM344 also potentiated GluK3a (59-fold), GluK2a (15-fold), GluK1b (5-fold), and the AMPA receptor subunit GluA1i (5-fold) at 100 µM, establishing the broad iGluR modulatory capability uniquely enabled by the 7-fluoro core [1].

kainate receptor GluK2a positive allosteric modulator ionotropic glutamate receptor

Electronic Grounds for Differentiation: 7-Fluoro Exhibits Highest pKa (9.63) and Lowest Hammett σp (0.15) Among Halogen Congeners, Maximizing Non-Ionized Bioactive Species at Physiological pH

UV spectrophotometric pKa determination across the 7-halo-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide series revealed a systematic decrease in pKa with increasing halogen electronegativity: 7-fluoro (pKa = 9.63) > 7-chloro (9.51) > 7-bromo (9.41) > 7-iodo (9.28) [1]. This trend correlates linearly with the Hammett σp constants of the halogen substituents (F: 0.15, Cl: 0.24, Br: 0.26, I: 0.28) [1]. The clinical comparator diazoxide (7-chloro-3-methyl) exhibits a significantly lower pKa of 8.62 [1]. At physiological pH 7.4, the 7-fluoro derivative remains predominantly non-ionized—the bioactive form required for KATP channel activation—whereas diazoxide undergoes partial ionization that contributes to its loss of biological activity [1]. The fluorine atom thus provides the optimal balance: sufficient electron withdrawal to maintain target binding affinity without excessive acidification that would compromise the fraction of membrane-permeable, non-ionized drug species [1].

pKa Hammett constant ionization state structure-activity relationship

Anticancer Activity: 7-Fluoro Derivatives Exhibit CII-Independent Cytotoxicity in Triple-Negative Breast Cancer, Whereas 7-Bromo Derivatives Act via Complex II Inhibition

A comprehensive SAR study of halogenated benzothiadiazine derivatives for anticancer activity revealed a mechanistic divergence dictated by the 7-position halogen. The 7-fluoro derivative 24c exhibited CII inhibitory activity with an IC₅₀ of 79.82 ± 4.1 µM [1]. However, five novel 7-fluorobenzothiadiazine derivatives demonstrated significant cytotoxicity in a cellular model of triple-negative breast cancer (TNBC) that did not correlate with CII inhibition, indicating an as-yet-undefined CII-independent mechanism of action [1]. In contrast, interchanging the 7-fluoro for a 7-bromo substituent notably increased CII inhibitory activity (IC₅₀ values 11.88–89 µM across the series), and cytotoxicity in the 7-bromo series correlated with CII inhibition [1]. The parent compound diazoxide showed negligible CII inhibition (IC₅₀ = 1236 µM) and no effect on cell viability at 100 µM [1]. The most potent compound identified overall achieved an IC₅₀ of 2.93 ± 0.07 µM in TNBC cells with high selectivity over non-malignant cells and more than double the potency of 5-fluorouracil [1].

triple-negative breast cancer mitochondrial complex II cytotoxicity diazoxide analog

Synthetic Versatility Advantage: Unsubstituted 3- and 4-Positions on the 7-Fluoro Core Enable Divergent Derivatization Across Three Distinct Pharmacological Target Classes with Established SAR

The 7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold (CAS 37162-45-1) bears unsubstituted 3- and 4-positions that have been independently exploited to generate three pharmacologically orthogonal derivative classes: (i) 3-(alkylamino)-7-fluoro-4H analogs as pancreatic-selective KATP channel openers, where the 3-alkylamino chain (ethyl, cyclobutyl) controls potency and the N4-H maintains the 4H-tautomeric bioactive conformation [1]; (ii) 4-alkyl-7-fluoro-3,4-dihydro-2H analogs as AMPA receptor PAMs, where N4-alkylation (ethyl) and saturation of the 2,3-double bond are required for optimal CNS activity [2]; and (iii) 3-(benzylamino/thiourea)-7-fluoro analogs as CII-independent anticancer agents [3]. The C7-substituted aldose reductase inhibitor series further demonstrates that hydrophobic, bulky C7 substituents (e.g., dimethylcarbamoyl) drive ALR2 inhibitory potency (IC₅₀ range 2.80–45.13 nM) and selectivity over ALR1 [4]. No other single halogenated benzothiadiazine core supports this breadth of target-class diversification with independent, well-characterized SAR at each derivatizable position. Commercially available at 95–98% purity with defined melting point (260–263 °C) and predicted boiling point (384.6 °C), enabling reliable downstream synthetic use .

medicinal chemistry building block derivatization structure-activity relationship scaffold diversification

High-Value Application Scenarios for 7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 37162-45-1) Validated by Quantitative Comparative Evidence


Development of Pancreatic-Selective KATP Channel Openers for Type 1/2 Diabetes (Replacement of Non-Selective Diazoxide)

Medicinal chemistry teams seeking next-generation diazoxide replacements should select the 7-fluoro core (CAS 37162-45-1) as the starting scaffold. 3-(Alkylamino) derivatization of this core yields compounds with >300-fold pancreatic β-cell selectivity (IC₅₀ = 1 µM) over vascular smooth muscle, directly addressing the dose-limiting hypotension caused by diazoxide's 1:1 tissue equipotency [1]. A short linear ethyl or cyclic cyclobutyl chain at the 3-position is sufficient to achieve this selectivity window; the 3-position is unblocked on the procured scaffold, enabling direct introduction of the alkylamino group via 3-methylsulfanyl displacement chemistry [1].

Discovery of High-Efficacy AMPA Receptor Positive Allosteric Modulators for Cognitive Enhancement in Alzheimer's Disease and Schizophrenia

The 7-fluoro core derivatized at the 4-position with an ethyl group and saturated at the 2,3-double bond produces compound 12a, the most potent AMPA receptor PAM in the benzothiadiazine dioxide class (40.66-fold maximal current amplification vs. 8.5-fold for cyclothiazide) with demonstrated in vivo oral efficacy in rat object recognition memory tests at 0.3–3 mg/kg [2]. Programs targeting cognitive disorders should procure the 7-fluoro core rather than the 7-chloro, 7-bromo, or 7-iodo scaffolds, as the rank order of maximal efficacy (F > Cl > Br > I) establishes the 7-fluoro core as the only viable starting point for maximal AMPA receptor potentiation [2].

Development of First-in-Class Kainate Receptor Positive Allosteric Modulators for Neurological Research

The 7-fluoro core, when N4-cyclopropylated and 2,3-saturated, generates BPAM344—the only benzothiadiazine-based kainate receptor PAM with robust GluK2a activity (EC₅₀ = 79 µM, 21-fold potentiation) and marked desensitization kinetic slowing (5.5 ms → 775 ms) [3]. Critically, the 7-chloro analog BPAM121 is completely inactive at kainate receptors, and the 7-hydroxy analog BPAM521 is 2-fold less potent (EC₅₀ = 159 µM) with half the maximal efficacy [3]. Neuroscience groups investigating KAR pharmacology must use the 7-fluoro core to access this pharmacological space [3].

CII-Independent Anticancer Lead Discovery Targeting Triple-Negative Breast Cancer

The 7-fluoro core derivatized with benzylamine or thiourea substituents at the 3-position yields compounds with significant cytotoxicity against triple-negative breast cancer cells that operates independently of mitochondrial complex II inhibition—a mechanism unique to the 7-fluoro series [4]. This is in direct contrast to 7-bromo derivatives, which act through CII inhibition, potentially limiting applicability to CII-deficient tumors or increasing mitochondrial toxicity. Procurement of the 7-fluoro scaffold enables exploration of CII-independent anticancer mechanisms that are inaccessible from 7-bromo or 7-chloro cores [4].

Quote Request

Request a Quote for 7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.